(-)-2,3-O-Isopropylidene-D-threitol is a chiral compound classified under the category of sugar alcohols. Its molecular formula is with a molecular weight of approximately 162.19 g/mol. This compound exists as a crystalline solid, typically appearing as a white to almost white powder. It has a melting point ranging from 47°C to 52°C and is known for its hygroscopic nature, requiring careful storage under inert gas conditions at low temperatures to maintain its stability .
These reactions are significant in synthetic organic chemistry, particularly in the synthesis of complex carbohydrates and natural products.
The synthesis of (-)-2,3-O-Isopropylidene-D-threitol can be achieved through several methods:
These methods highlight the versatility and importance of chirality in synthetic organic chemistry.
(-)-2,3-O-Isopropylidene-D-threitol finds applications primarily in:
Interaction studies involving (-)-2,3-O-Isopropylidene-D-threitol are essential for understanding its behavior in biological systems. Research into its interactions with enzymes and receptors could reveal insights into its metabolic pathways and potential therapeutic effects. Furthermore, studies on its interactions with other biomolecules could elucidate its role in biochemical processes.
Several compounds share structural similarities with (-)-2,3-O-Isopropylidene-D-threitol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
D-threitol | C4H10O4 | A simple sugar alcohol without protective groups |
2,3-O-Isopropylidene-D-glycerol | C7H14O4 | Similar structure but derived from glycerol |
2-O-Methyl-D-threitol | C5H12O5 | Methylated derivative with different properties |
(4R,5R)-5-Hydroxymethyl-2,2-dimethyl-1,3-dioxolane | C7H14O4 | A structural isomer with potential biological activity |
The uniqueness of (-)-2,3-O-Isopropylidene-D-threitol lies in its specific stereochemistry and functional groups that allow it to participate in unique